molecular formula C18H40N2 B12794196 N,N'-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine CAS No. 4495-48-1

N,N'-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine

Cat. No.: B12794196
CAS No.: 4495-48-1
M. Wt: 284.5 g/mol
InChI Key: DCRAECRBHQMGEX-UHFFFAOYSA-N
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Description

N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is a chemical compound known for its unique structure and properties. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by 2,4,4-trimethyl-2-pentyl groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2,4,4-trimethyl-2-pentyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the ethylenediamine.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine involves large-scale reactors where ethylenediamine and 2,4,4-trimethyl-2-pentyl chloride are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to facilitate the reaction, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or sodium cyanide are employed.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is used in several scientific research fields:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential use in drug delivery systems.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include coordination with metal centers and hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,2-diaminopropane
  • N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,3-diaminopropane

Uniqueness

N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to other similar compounds, allowing for a broader range of applications in various fields.

Properties

CAS No.

4495-48-1

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

IUPAC Name

N,N'-bis(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C18H40N2/c1-15(2,3)13-17(7,8)19-11-12-20-18(9,10)14-16(4,5)6/h19-20H,11-14H2,1-10H3

InChI Key

DCRAECRBHQMGEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCCNC(C)(C)CC(C)(C)C

Origin of Product

United States

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